3-chloro-N-(3-((4-(m-tolyl)piperazin-1-yl)sulfonyl)propyl)benzamide
Description
Properties
IUPAC Name |
3-chloro-N-[3-[4-(3-methylphenyl)piperazin-1-yl]sulfonylpropyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26ClN3O3S/c1-17-5-2-8-20(15-17)24-10-12-25(13-11-24)29(27,28)14-4-9-23-21(26)18-6-3-7-19(22)16-18/h2-3,5-8,15-16H,4,9-14H2,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZBLQEGAYGGATK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2CCN(CC2)S(=O)(=O)CCCNC(=O)C3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-chloro-N-(3-((4-(m-tolyl)piperazin-1-yl)sulfonyl)propyl)benzamide, identified by CAS number 1021117-58-7, is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological activity, and relevant case studies, providing a comprehensive overview of the current research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 436.0 g/mol. The compound features a chlorobenzamide core linked to a piperazine sulfonamide moiety, which is critical for its biological activity.
| Property | Value |
|---|---|
| CAS Number | 1021117-58-7 |
| Molecular Formula | C21H26ClN3O3S |
| Molecular Weight | 436.0 g/mol |
Synthesis
The synthesis of this compound typically involves the reaction of 4-(m-tolyl)piperazine with appropriate sulfonyl chlorides and benzoyl chlorides under controlled conditions. The resulting product can be purified through crystallization or chromatography techniques to ensure high purity suitable for biological testing.
Antitumor Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, a related series of benzamide derivatives were evaluated against various cancer cell lines, demonstrating potent cytotoxic effects. The mechanism often involves the inhibition of specific kinases involved in tumor growth and proliferation .
Antibacterial and Antifungal Activity
In addition to antitumor effects, several derivatives of benzamides have shown promising antibacterial and antifungal activities. For example, compounds synthesized from similar piperazine structures were tested against standard bacterial strains, yielding notable inhibition zones in disk diffusion assays . These findings suggest that the sulfonamide group may enhance the antimicrobial properties of the parent benzamide structure.
Case Studies
- Antitumor Efficacy Study : A study published in PubMed demonstrated the efficacy of a series of piperazine derivatives, including those related to this compound), in inhibiting cancer cell proliferation in vitro. The study reported IC50 values indicating effective concentration ranges for inducing apoptosis in cancer cells .
- Antibacterial Activity Evaluation : Another research effort focused on synthesizing various piperazine-containing benzamides and assessing their antibacterial properties against Gram-positive and Gram-negative bacteria. Results indicated that modifications to the piperazine ring significantly influenced antibacterial potency, highlighting the importance of structural optimization in drug design .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Differences
Table 1: Structural Comparison of Benzamide Derivatives with Piperazine/Piperidine Moieties
Comparisons are based on structural analogues.
Pharmacological and Physicochemical Properties
Table 2: Comparative Pharmacological and Physicochemical Data
*Calculated using fragment-based methods; †Estimated via similarity to 12e; ‡Experimental data from .
Structure-Activity Relationship (SAR) Insights
Chloro Position : The 3-chloro substituent in the target compound and 12e may enhance lipophilicity and receptor binding compared to 4-chloro derivatives (e.g., ).
Piperazine vs.
Sulfonyl Linker : The sulfonyl group in the target compound could increase metabolic stability compared to alkyl or ether linkers in 11l .
m-Tolyl vs. Hydroxyphenyl : The m-tolyl group on piperazine may reduce polarity, enhancing blood-brain barrier penetration relative to 3-hydroxyphenyl in 12e .
Q & A
Q. What are the standard protocols for synthesizing 3-chloro-N-(3-((4-(m-tolyl)piperazin-1-yl)sulfonyl)propyl)benzamide, and how is purity ensured?
Methodological Answer: Synthesis typically involves multi-step reactions, including:
- Coupling Reactions : Use of coupling agents like HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) in THF or DMF to link the benzamide and piperazine-sulfonylpropyl moieties .
- Purification : Silica gel column chromatography with gradients of methanol/dichloromethane to isolate intermediates and final products. Final compounds are often converted to hydrochloride salts for stability .
- Purity Control : Melting point analysis (e.g., 145–160°C) and spectroscopic validation (¹H/¹³C NMR, ESI-MS) ensure structural integrity. For example, ESI-MS m/z values (e.g., 520–540 [M+H]⁺) confirm molecular weight .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H NMR identifies proton environments (e.g., aromatic protons at δ 6.8–7.5 ppm, piperazine methyl groups at δ 1.2–1.5 ppm). ¹³C NMR confirms carbonyl (δ ~165 ppm) and sulfonyl (δ ~55 ppm) groups .
- Mass Spectrometry (MS) : ESI-MS provides molecular ion peaks (e.g., m/z 538.3 [M+H]⁺) and fragments to validate the backbone .
- Optical Rotation : Chiral centers are confirmed via specific rotation values (e.g., [α]²⁵D +60° to +76° in methanol) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthesis yield?
Methodological Answer: Key factors include:
- Temperature Control : Maintaining 0–5°C during coupling steps minimizes side reactions .
- Solvent Selection : THF enhances solubility of intermediates, while DMF improves reaction rates for amide bond formation .
- Catalyst Use : Triethylamine (Et₃N) or DIEA (N,N-diisopropylethylamine) as bases improves coupling efficiency .
- Yield Variability : Yields range from 26% to 71% depending on substituents (e.g., electron-withdrawing groups reduce reactivity). Contradictions in yields (e.g., 26% vs. 53%) may stem from differences in steric hindrance or purification efficiency .
Q. What strategies are used to analyze structure-activity relationships (SAR) for receptor binding?
Methodological Answer:
- Substituent Variation : Modifying the benzamide’s chloro group or piperazine’s m-tolyl moiety alters binding to targets like serotonin or dopamine receptors. For example, fluorinated analogs show enhanced solubility and affinity .
- In Silico Docking : Molecular modeling predicts interactions with receptor pockets (e.g., sulfonyl groups forming hydrogen bonds with active sites) .
- Biological Assays : Competitive binding assays (e.g., radioligand displacement) quantify Ki values. For example, piperazine derivatives exhibit IC₅₀ values in the nanomolar range for GPCRs .
Contradiction Analysis
Example : Discrepancies in reported yields (e.g., 26% vs. 53% for similar compounds) may arise from:
- Steric Effects : Bulky substituents (e.g., trifluoromethyl) hinder coupling efficiency .
- Purification Losses : Hydrophilic byproducts in polar solvents reduce isolated yields .
- Chiral Centers : Enantiomeric excess during chiral synthesis impacts recoverable material .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
